molecular formula C55H72N4O6 B600645 Pheophytin b CAS No. 3147-18-0

Pheophytin b

Cat. No. B600645
CAS RN: 3147-18-0
M. Wt: 885.18
InChI Key:
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Description

Pheophytin b is a chemical compound with the molecular formula C55H72N4O6 . It is a chlorophyll molecule lacking a central Mg2+ ion . It can be produced from chlorophyll by treatment with a weak acid, producing a dark bluish waxy pigment .


Synthesis Analysis

During leaf senescence, chlorophyll is removed from thylakoid membranes and converted in a multistep pathway to colorless breakdown products . Dephytylation, an early step of this pathway, increases water solubility of the breakdown products .


Molecular Structure Analysis

Pheophytin b has a molecular formula of C55H72N4O6, an average mass of 885.183 Da, and a monoisotopic mass of 884.545166 Da . It has 5 of 5 defined stereocentres .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Pheophytin b .


Physical And Chemical Properties Analysis

Pheophytin b is a chlorophyll molecule lacking a central Mg2+ ion . It can be produced from chlorophyll by treatment with a weak acid, producing a dark bluish waxy pigment . The molecular formula of Pheophytin b is C55H72N4O6, with an average mass of 885.183 Da and a monoisotopic mass of 884.545166 Da .

Scientific Research Applications

  • Antimicrobial Activity : Pheophytin a and b have been explored for their antimicrobial effects. A study demonstrated the antimicrobial effect of Pheophytin A activated with a diode laser against Streptococcus mutans, suggesting its potential in dental applications (Sunarko, Ekasari, & Astuti, 2017).

  • Anti-Inflammatory Properties : Pheophytin b has shown efficacy in suppressing inflammation. It inhibited the overproduction of nitric oxide, prostaglandin E2, and cytokines in lipopolysaccharide-stimulated macrophages, suggesting a role in modulating inflammatory responses in conditions like sepsis (Lin et al., 2017).

  • Cancer Research : Research has explored the potential anticancer properties of Pheophytin a. One study found that Pheophytin a, derived from a seagrass, acted as a ligand for human mitochondrial translocator protein, reducing mitochondrial membrane potential in adenocarcinomic A549 cells. This suggests its potential as a therapeutic agent in targeting metastatic cancers (Shailaja et al., 2019).

  • Preparation Methods : A method for preparing Pheophytin b from plant extract has been developed, addressing challenges in separating it from other components in plant extracts. This method also allows for the simultaneous obtainment of Pheophytin a, showcasing a more efficient production technique (Oba, Masada, & Tamiaki, 1997).

  • Photodynamic Therapy : The photophysical properties of pheophytins, including Pheophytin b, make them potential candidates for applications in photodynamic therapy. They have been studied for their interaction with human serum albumin, a key factor in biodistribution, suggesting their potential in medical imaging and therapy (Chaves et al., 2015).

Safety And Hazards

According to the Safety Data Sheet, Pheophytin b should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Pheophytin b and its derivatives possess therapeutic properties . These bioactive molecules exhibit a wide range of beneficial effects, including antioxidant, antimutagenic, antigenotoxic, anti-cancer, and anti-obesogenic activities . Therefore, exploring the potential of these discarded resources, such as utilizing them as functional food ingredients, aligns with the principles of a circular economy and presents exciting opportunities for exploitation .

properties

IUPAC Name

methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H72N4O6/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3/b34-25+,41-30+,43-27?,44-28?,45-29?,52-50?/t32-,33-,36+,40+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVFDCTXPYHACR-KMFDAVQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C/O)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H72N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pheophytin b

CAS RN

3147-18-0
Record name EINECS 221-565-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester, (3S,4S,21R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,7,11,15-tetramethylhexadec-2-en-1-yl [3S[3α(2E,7S*,11S*),4β,21β-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHEOPHYTIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ9SZL3T3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,000
Citations
T Oba, Y Masada, H Tamiaki - Bulletin of the Chemical Society of …, 1997 - journal.csj.jp
A new method for the large scale preparation of Pheophytin (=Pheo) b is presented. The difficulty in chromatographic isolation of Pheo a and b, tetrapyrrole pigments, from the large …
Number of citations: 29 www.journal.csj.jp
WE Ditmars Jr, Q Van Winkle - The Journal of Physical Chemistry, 1968 - ACS Publications
… The percentage decomposition of pheophytin b in the monolayer stability tests was … was the allomerized form of pheophytin b. D. Surface Measurement Apparatus andProcedures. …
Number of citations: 2 pubs.acs.org
L Kusmita, I Puspitaningrum, L Limantara - Procedia Chemistry, 2015 - Elsevier
Tea is a plant that can grow in different countries in the world. Green tea is one of the types of tea which is most beneficial for health such as anticarcinogenic, antibacterial, antitumor, …
Number of citations: 51 www.sciencedirect.com
AA Zabelin, VA Shkuropatova, ZK Makhneva… - … et Biophysica Acta (BBA …, 2014 - Elsevier
… In the present work, a hydroxy-derivative of pheophytin b, 7 1 -OH-Pheo b, was used to replace the native pheophytin a molecules in isolated PSII reaction centers by the chemical …
Number of citations: 12 www.sciencedirect.com
SC Huang, CF Hung, WB Wu, BH Chen - Journal of Pharmaceutical and …, 2008 - Elsevier
… H] + of pheophytin b (885), … pheophytin b′ as the absorption wavelength of [436,656] nm and [M+H] + of 885 were the same as pheophytin b, which was also eluted before pheophytin b…
Number of citations: 81 www.sciencedirect.com
CY Lin, WH Wang, SH Chen, YW Chang… - International journal of …, 2017 - mdpi.com
… of pheophytin-b in sepsis-related inflammation remains unknown. Therefore, in this study, we investigated the efficacy of pheophytin-b using the … by which pheophytin-b exerts its effects. …
Number of citations: 44 www.mdpi.com
S Petrović, J Zvezdanović, D Marković - Radiation Physics and Chemistry, 2017 - Elsevier
… corresponding peaks by 23 units is observed together with the major fragmentation ions (Zissis et al., 1999a, Zissis et al., 1999b) of compound No.5 and 5′ assigned as pheophytin b (…
Number of citations: 23 www.sciencedirect.com
K YOSHIKAWA, P ARYAL, T TERASHITA… - Food Science and …, 1998 - jstage.jst.go.jp
… pheophytin b against the mutagenicity of 3-amin0-1-methyl-5H-pyridoL4~-blindole (Trp-P-2). The mixture from which pheophytin b … the increase in pheophytin b concentrations. Binding …
Number of citations: 3 www.jstage.jst.go.jp
RC White, ID Jones, E Gibbs - Journal of Food Science, 1963 - Wiley Online Library
… Its absorbance was then measured at 666.5 and 653 m@, the respective absorption maxima of pheophytin a and pheophytin b. … Pheophytin b, 17.7 at 660 rn* and 11.7 at 642.5 rnp …
Number of citations: 127 ift.onlinelibrary.wiley.com
A Kuttkat, I Edhofer, LA Eichacker, H Paulsen - Journal of Biological …, 1997 - ASBMB
… Synthesis of Zn-pheophytin b alone promotes insertion of LHCP in vitro into a protease-resistant state, whereas synthesis of Zn-pheophytin a alone does not. Insertion of pLHCP into …
Number of citations: 57 www.jbc.org

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